molecular formula C12H13NO2 B13554602 (r)-1-(1-Amino-2-hydroxyethyl)naphthalen-2-ol

(r)-1-(1-Amino-2-hydroxyethyl)naphthalen-2-ol

Cat. No.: B13554602
M. Wt: 203.24 g/mol
InChI Key: SCCQMKSVLGCKOO-JTQLQIEISA-N
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Description

®-1-(1-Amino-2-hydroxyethyl)naphthalen-2-ol is a chiral organic compound that features both amino and hydroxyl functional groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-Amino-2-hydroxyethyl)naphthalen-2-ol typically involves the following steps:

    Starting Material: The synthesis often begins with naphthalene derivatives.

    Functional Group Introduction: Introduction of the amino and hydroxyl groups can be achieved through various reactions such as nitration followed by reduction, or direct amination and hydroxylation.

    Chiral Resolution: The chiral center can be introduced using chiral catalysts or by resolution of racemic mixtures.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or hydroxyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in asymmetric catalysis.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: The compound might be used to study enzyme interactions due to its chiral nature.

Medicine

    Drug Development:

Industry

    Material Science: Possible use in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, for example, the compound might interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Aminoethyl)naphthalene-2-ol: Similar structure but lacks the hydroxyl group.

    1-(1-Hydroxyethyl)naphthalene-2-amine: Similar structure but lacks the amino group.

Uniqueness

The presence of both amino and hydroxyl groups in ®-1-(1-Amino-2-hydroxyethyl)naphthalen-2-ol makes it unique, offering a combination of reactivity and potential for diverse applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-[(1R)-1-amino-2-hydroxyethyl]naphthalen-2-ol

InChI

InChI=1S/C12H13NO2/c13-10(7-14)12-9-4-2-1-3-8(9)5-6-11(12)15/h1-6,10,14-15H,7,13H2/t10-/m0/s1

InChI Key

SCCQMKSVLGCKOO-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2[C@H](CO)N)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(CO)N)O

Origin of Product

United States

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